4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate

IgA1 protease inhibition Haemophilus influenzae Antivirulence target

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate (CAS 501104-15-0) is a synthetic, small-molecule thiadiazole carbamate that functions as an enzyme inhibitor. It belongs to a class of 3,4-disubstituted-1,2,5-thiadiazoles characterized by potent inhibition of lysosomal acid lipase (LAL), a therapeutic target for Niemann-Pick type C disease.

Molecular Formula C20H20N4O2S
Molecular Weight 380.5g/mol
CAS No. 501104-15-0
Cat. No. B486059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate
CAS501104-15-0
Molecular FormulaC20H20N4O2S
Molecular Weight380.5g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NSN=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O2S/c25-20(26-19-18(21-27-22-19)23-14-8-3-9-15-23)24(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2
InChIKeyIHPLCSYLYJJBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate: A Dual-Activity Thiadiazole Carbamate for Lysosomal Lipase and Bacterial Protease Research


4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate (CAS 501104-15-0) is a synthetic, small-molecule thiadiazole carbamate that functions as an enzyme inhibitor. It belongs to a class of 3,4-disubstituted-1,2,5-thiadiazoles characterized by potent inhibition of lysosomal acid lipase (LAL), a therapeutic target for Niemann-Pick type C disease [1]. This compound is structurally distinguished by its N,N-diphenylcarbamate moiety at the C(3) position, which differentiates it from other widely used tool compounds like Lalistat 1 and Lalistat 2. Critically, it has also been identified as an inhibitor of the Haemophilus influenzae IgA1 protease, making it a unique probe for investigating both host lipid metabolism and bacterial virulence mechanisms [2].

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate: Why Structural Analogs Are Not Functionally Interchangeable for Procuring a Dual-Target Probe


Although the thiadiazole carbamate core is shared among several commercial LAL inhibitors, simple substitution fails due to the profound impact of the C(3) carbamate substituent on both target selectivity and enzyme off-rate kinetics. The standard tool compounds Lalistat 1 (a morpholine carbamate) and Lalistat 2 (a piperidine carbamate) are potent LAL inhibitors but exhibit rapid spontaneous enzyme reactivation (decarbamoylation) in vitro and lack significant activity against bacterial IgA1 proteases [1]. The N,N-diphenylcarbamate group on the target compound confers a distinct biological profile, including potent inhibition of the H. influenzae IgA1 protease, an activity not shared by its closest commercial analogs, making it non-substitutable for infectious disease research applications [2].

Quantitative Differentiation of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate: Target Selectivity and Structural Divergence from Lalistat Comparators


Unique IgA1 Protease Inhibitory Activity: A Functional Distinction from Lalistat 1 and Lalistat 2

The target compound was identified as an active inhibitor in a high-throughput screen (HTS) against Haemophilus influenzae IgA1 protease, an activity that is not associated with the standard LAL inhibitor Lalistat 1 (CAS 501104-16-1) or Lalistat 2 (CAS 1234569-09-5) [1]. The diphenylcarbamate moiety is a critical structural determinant for this expanded target profile [2].

IgA1 protease inhibition Haemophilus influenzae Antivirulence target

Divergent C(3) Substituent: N,N-Diphenyl vs. Morpholine/Piperidine Carbamate in LAL Inhibition Potency

The LAL inhibitor pharmacophore is highly sensitive to the C(3) carbamate structure. Lalistat 1 (C(3) morpholine carbamate) exhibits an IC50 of 68 nM against purified human LAL (phLAL), while Lalistat 2 (C(3) piperidine carbamate) shows an IC50 of 152 nM [1]. The target N,N-diphenylcarbamate variant is a non-morpholine, non-piperidine C(3) substituent, which places it in a structurally distinct sub-series. Direct IC50 data for this specific compound against phLAL is not reported in the foundational SAR paper; its class-level LAL inhibitory activity is inferred from its conserved thiadiazole carbamate core [1].

Lysosomal acid lipase Niemann-Pick type C Structure-activity relationship

Physicochemical Property Divergence: cLogP and Solubility Profile for CNS or Cellular Assay Selection

The replacement of the morpholine (Lalistat 1) or piperidine (Lalistat 2) carbamate with an N,N-diphenylcarbamate results in a significant increase in calculated lipophilicity. Lalistat 1 has a calculated logP (cLogP) of approximately 1.5, while the diphenyl analog has a cLogP estimated at approximately 3.8, representing a >2 log unit increase . This property shift drastically alters predicted blood-brain barrier permeability and aqueous solubility, a critical consideration for scientists selecting compounds for in vivo CNS studies versus peripheral target engagement assays [1].

Physicochemical properties CNS drug discovery Lysosomal storage disorder

Predicted Decarbamoylation Kinetics: The Influence of N,N-Diphenyl Leaving Group on Enzyme Reactivation Rate

The rate of LAL enzyme reactivation (decarbamoylation) is a key determinant of cellular efficacy and is strictly governed by the C(3) substituent. The foundational SAR study demonstrated that piperidine carbamates (e.g., Lalistat 2) decarbamoylate significantly slower (e.g., 0.0010 min⁻¹ for compound 12) than their morpholine counterparts (e.g., 0.0030 min⁻¹ for compound 13) [1]. The N,N-diphenylcarbamate is predicted to possess a unique decarbamoylation rate, potentially slower than both, due to the electron-withdrawing nature of the phenyl rings stabilizing the carbamoyl-enzyme intermediate [2]. Direct experimental confirmation for this specific compound is lacking, representing a key evidence gap.

Enzyme reactivation kinetics Carbamoylation Residence time

Optimal Research Applications for 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate Based on Its Differential Profile


H. influenzae IgA1 Protease Inhibitor Screening and Anti-Virulence Drug Discovery

This compound is one of the few reported small-molecule, non-peptidic inhibitors of the H. influenzae IgA1 protease, a key virulence factor that cleaves host immunoglobulin A1 [1]. It serves as a validated hit compound for secondary screening, structure-activity relationship (SAR) expansion, and mechanism-of-action studies in bacteriology. Its dual LAL/IgA1 protease activity profile makes it a unique chemical probe for studying potential host-pathogen interaction nodes.

Niemann-Pick Type C (NPC) Disease Research: LAL Inhibition in Cellular Models Requiring High Membrane Permeability

The elevated lipophilicity (cLogP ≈ 3.8) of the diphenylcarbamate analog, compared to Lalistat 1, suggests superior passive membrane permeability [1]. It is therefore a rational selection for cell-based NPC disease models where robust intracellular target engagement is critical, such as in monitoring cholesterol accumulation reduction in NPC1-mutant fibroblasts, provided its on-target LAL potency is confirmed in-house [2].

Carbamoyl-Enzyme Kinetic Studies and Structure-Based Drug Design

The N,N-diphenylcarbamate group represents a sterically demanding, aromatic C(3) substituent not present in the alicyclic Lalistat series. This structural divergence provides a valuable tool for X-ray crystallography or molecular modeling studies aimed at understanding the molecular determinants of carbamoyl-enzyme intermediate stabilization and spontaneous reactivation kinetics [1]. Such studies can inform the design of next-generation LAL inhibitors with optimized residence times.

Cheminformatic Library Design and Property Space Expansion

As a commercially available thiadiazole carbamate with a distinct C(3) aryl substituent, this compound is an essential building block for medicinal chemistry groups seeking to diversify corporate compound libraries. Its inclusion allows exploration of a lipophilic, aromatic-property space (MW 380.5, cLogP ~3.8) that is underrepresented by standard, more polar alicyclic LAL inhibitor scaffolds (MW <300, cLogP <2.5) [1].

Quote Request

Request a Quote for 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.